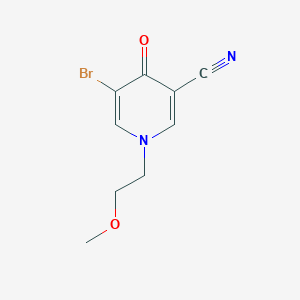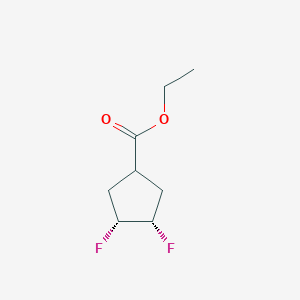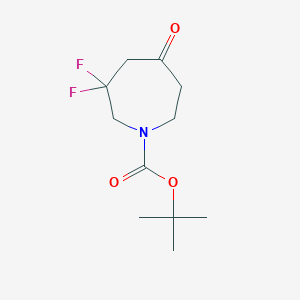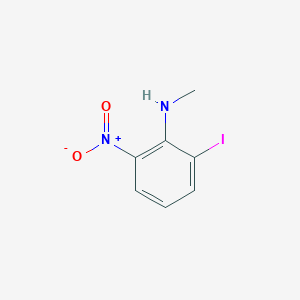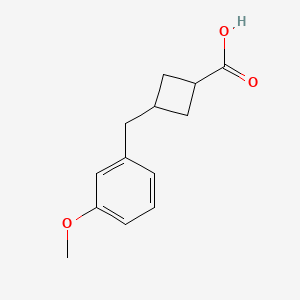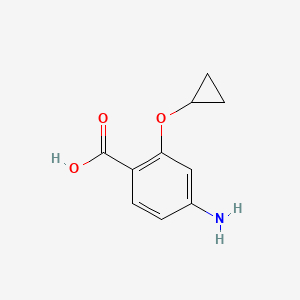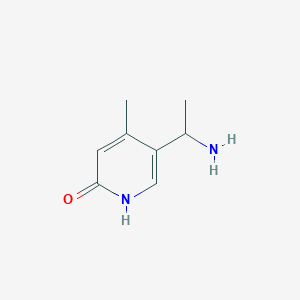
5-(1-Aminoethyl)-4-methylpyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminoethyl)-4-methylpyridin-2-ol: is an organic compound with a pyridine ring substituted with an aminoethyl group at the 5-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-4-methylpyridin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position through a hydroxylation reaction using reagents like sodium hydroxide and hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: 5-(1-Aminoethyl)-4-methylpyridin-2-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted derivatives with different functional groups replacing the amino or hydroxyl groups.
科学研究应用
Chemistry:
Catalysis: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Materials Science: The compound is used in the development of new materials with unique properties, such as improved conductivity and stability.
作用机制
Molecular Targets and Pathways: The mechanism of action of 5-(1-Aminoethyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The hydroxyl group at the 2-position can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
4-Methylpyridine: Lacks the aminoethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
5-(1-Aminoethyl)pyridin-2-ol: Similar structure but without the methyl group at the 4-position, leading to variations in its chemical behavior and applications.
2-Amino-4-methylpyridine:
Uniqueness: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
5-(1-aminoethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11) |
InChI 键 |
RQZDKIKLCIWXRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC=C1C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


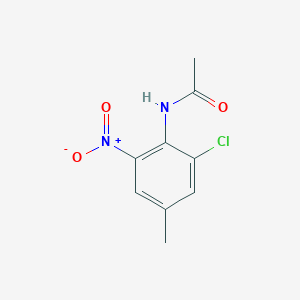
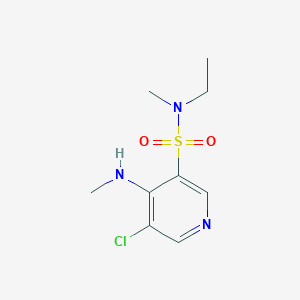
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
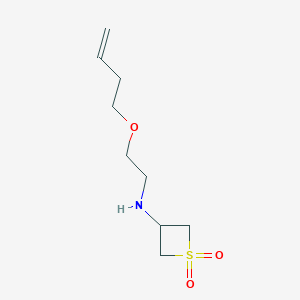
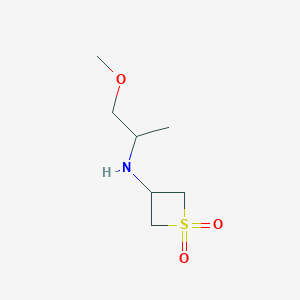
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)

